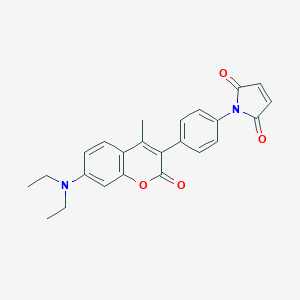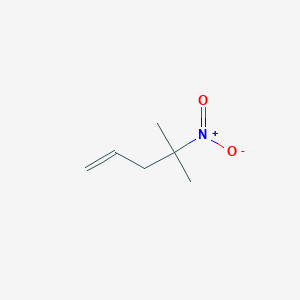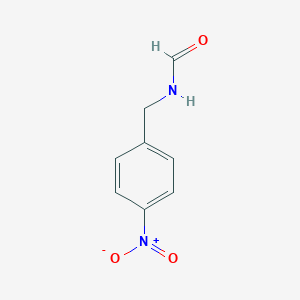
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is a modified sugar derivative where the hydroxyl group at the sixth carbon is replaced by an azido group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid typically involves multiple steps starting from D-galactono-1,4-lactone. One common method includes the following steps :
Preparation of Methyl 6-azido-6-deoxy-2,34,5-di-O-isopropylidene-D-galactonate: This intermediate is prepared in two steps from D-galactono-1,4-lactone.
Hydrolysis: The intermediate is hydrolyzed to the corresponding acid.
Esterification: The acid is esterified with phenol in the presence of dicyclohexylcarbodiimide to give the phenyl ester.
Hydrogenolysis: The azide function is hydrogenated to yield the hydrochloride derivative of the amino acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can be reduced to an amino group.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the azido group.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.
Major Products
Reduction: The major product is 6-amino-6-deoxy-D-galactonic acid.
Substitution: The major products are triazole derivatives formed through click chemistry.
Applications De Recherche Scientifique
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid has several scientific research applications :
Chemistry: Used in click chemistry for the synthesis of various compounds.
Biology: Serves as a substrate to study the activity and specificity of galactosyltransferases and other glycosylation enzymes.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Employed in the synthesis of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making the compound useful for labeling and modifying biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azido-6-deoxy-D-galactose: Similar structure but lacks the carboxylic acid group.
6-Amino-6-deoxy-D-galactonic acid: The azido group is replaced by an amino group.
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide: Another azido sugar derivative.
Uniqueness
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is unique due to its combination of the azido group and the carboxylic acid group, which provides distinct reactivity and applications in various fields. Its ability to participate in click chemistry and its bioorthogonal properties make it particularly valuable for scientific research .
Propriétés
Numéro CAS |
138245-73-5 |
|---|---|
Formule moléculaire |
C6H11N3O6 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1 |
Clé InChI |
MHJXKGUVFXJLBQ-MGCNEYSASA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
Synonymes |
6-AZIDO-6-DEOXY-D-GALACTONICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)









